molecular formula C14H26N2O2 B7989015 Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate

Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate

Cat. No.: B7989015
M. Wt: 254.37 g/mol
InChI Key: VJWBCKAMSHBOIL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate (CAS: 1420816-57-4) is a piperidine-derived compound with a molecular formula of C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol . The structure features a tert-butoxycarbonyl (Boc)-protected piperidine ring substituted at the 4-position with both a cyclopropylamino group and a methyl group. This compound is commonly utilized as a building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(4,8-10-16)15-11-5-6-11/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWBCKAMSHBOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process begins with the reaction of 4-methylpiperidine with tert-butyl chloroformate to form the Boc-protected intermediate. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Free amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate is characterized by a piperidine ring with a tert-butyl ester and a cyclopropylamino substituent. Its molecular formula is C13H23N2O2C_{13}H_{23}N_{2}O_{2}, and it has a molecular weight of approximately 239.34 g/mol. The presence of the cyclopropyl group contributes to its unique pharmacological profile, enhancing receptor binding and activity.

Medicinal Chemistry Applications

  • Drug Development :
    • This compound has been investigated as a potential therapeutic agent targeting various neurological disorders. Its structural similarity to known neuroactive compounds suggests potential efficacy in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's disease .
    • Case Study : In vitro studies have shown that related compounds can exhibit protective effects against amyloid-beta toxicity, a hallmark of Alzheimer's pathology .
  • Synthesis of Bioactive Compounds :
    • This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis .
    • Example Reaction : The compound can be utilized in multi-step synthesis protocols where it acts as a precursor for generating diverse pharmacophores through modifications such as alkylation or acylation .
  • Research indicates that derivatives of this compound demonstrate significant activity against specific targets, including enzymes involved in neurotransmitter degradation. This positions it as a candidate for further exploration in the treatment of mood disorders and cognitive impairments .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentPotential neuroprotective agent ,
Synthesis IntermediateKey precursor for complex organic molecules ,
Biological StudiesInvestigated for activity against neurodegeneration ,
ToxicologyLow acute toxicity; requires further study

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and applications of tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Notes
This compound C₁₄H₂₆N₂O₂ 254.37 1420816-57-4 Cyclopropylamino, methyl Building block for kinase inhibitors; rigid structure enhances selectivity .
tert-Butyl 4-(3-aminopropyl)-4-methylpiperidine-1-carboxylate C₁₄H₂₈N₂O₂ 256.39 946517-85-7 3-aminopropyl, methyl Intermediate for peptide conjugates; flexible side chain may reduce metabolic stability .
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate C₁₈H₂₉N₅O₂S 391.52 1353989-79-3 Pyrimidinylamino, methylthio Kinase inhibitor candidate; pyrimidine core enables π-π interactions with targets .
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate C₁₇H₂₄N₂O₃ 304.39 333986-05-3 Hydroxy(pyridin-2-yl)methyl Potential CNS drug; pyridine enhances solubility and hydrogen-bonding capacity .
tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate C₂₉H₃₉N₇O₄ 573.68 Not provided Dibenzylamino-nitropyrimidinyl, methyl Patent example for kinase inhibitors; bulky substituents may limit bioavailability .

Key Structural and Functional Differences:

Substituent Rigidity: The cyclopropylamino group in the target compound imposes conformational rigidity, which can enhance binding specificity to biological targets compared to flexible analogs like the 3-aminopropyl derivative . Pyrimidine- or pyridine-containing analogs (e.g., CAS 1353989-79-3 and 333986-05-3) introduce aromaticity, enabling π-π stacking interactions critical for kinase inhibition .

Molecular Weight and Solubility :

  • The target compound has the lowest molecular weight (254.37 g/mol), favoring better bioavailability compared to bulkier derivatives (e.g., 573.68 g/mol in the patent example) .
  • Hydrophilic groups (e.g., hydroxyl in CAS 333986-05-3) improve aqueous solubility, whereas tert-butyl and cyclopropane groups enhance lipid solubility .

Synthetic Utility :

  • The Boc-protected piperidine core is a common intermediate in multi-step syntheses. For example, describes coupling reactions using EDCl/HOBt to install thiazole-carboxamide groups, a strategy applicable to the target compound .
  • Analogs with pyrimidine substituents (e.g., CAS 1353989-79-3) require additional steps for heterocycle formation, increasing synthetic complexity .

The cyclopropylamino group’s rigidity may reduce off-target effects compared to primary amines .

Biological Activity

Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate (CAS No. 1420816-57-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

  • Molecular Formula : C14_{14}H26_{26}N2_2O2_2
  • Molecular Weight : 254.37 g/mol
  • Purity : >90%

This compound functions primarily as a selective modulator of neurotransmitter systems. Its structure suggests potential interactions with various receptors, particularly those involved in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit affinity for serotonin and norepinephrine receptors, which may contribute to their pharmacological effects.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds structurally related to this compound. For instance, derivatives have shown promising activity against various viruses, including HIV and hepatitis C virus (HCV). The following table summarizes findings from recent studies:

CompoundVirus TargetEC50_{50} (μM)CC50_{50} (μM)Therapeutic Index
Compound AHIV3.98>400>100
Compound BHCV32.2>200>6

These results indicate that modifications to the piperidine structure can enhance antiviral efficacy while maintaining low cytotoxicity .

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been investigated. Preliminary studies suggest that it may exhibit anxiolytic and antidepressant-like properties in animal models. A recent study reported the following results:

Test ModelEffect Observed
Elevated Plus MazeIncreased time spent in open arms
Forced Swim TestReduced immobility time

These findings suggest that this compound may influence mood and anxiety-related behaviors .

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of various piperidine derivatives, this compound was evaluated for its action against HCV. The compound demonstrated significant inhibition of viral replication at concentrations as low as 32 μM, with minimal cytotoxic effects observed in cultured hepatocytes.

Case Study 2: Neuropharmacological Assessment

A behavioral study involving rodents indicated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. These results support further exploration into its potential as an anxiolytic agent.

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